(4E)-4-(5-morpholin-4-ium-4-ylidene-3,4-diphenylthiophen-2-ylidene)-2-(5-morpholin-4-yl-3,4-diphenylthiophen-2-yl)-3-oxocyclobuten-1-olate (4E)-4-(5-morpholin-4-ium-4-ylidene-3,4-diphenylthiophen-2-ylidene)-2-(5-morpholin-4-yl-3,4-diphenylthiophen-2-yl)-3-oxocyclobuten-1-olate
Brand Name: Vulcanchem
CAS No.: 137020-23-6
VCID: VC21204884
InChI: InChI=1S/C44H36N2O4S2/c47-39-37(41-33(29-13-5-1-6-14-29)35(31-17-9-3-10-18-31)43(51-41)45-21-25-49-26-22-45)40(48)38(39)42-34(30-15-7-2-8-16-30)36(32-19-11-4-12-20-32)44(52-42)46-23-27-50-28-24-46/h1-20H,21-28H2
SMILES: C1COCCN1C2=C(C(=C(S2)C3=C(C(=C4C(=C(C(=[N+]5CCOCC5)S4)C6=CC=CC=C6)C7=CC=CC=C7)C3=O)[O-])C8=CC=CC=C8)C9=CC=CC=C9
Molecular Formula: C44H36N2O4S2
Molecular Weight: 720.9 g/mol

(4E)-4-(5-morpholin-4-ium-4-ylidene-3,4-diphenylthiophen-2-ylidene)-2-(5-morpholin-4-yl-3,4-diphenylthiophen-2-yl)-3-oxocyclobuten-1-olate

CAS No.: 137020-23-6

Cat. No.: VC21204884

Molecular Formula: C44H36N2O4S2

Molecular Weight: 720.9 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-(5-morpholin-4-ium-4-ylidene-3,4-diphenylthiophen-2-ylidene)-2-(5-morpholin-4-yl-3,4-diphenylthiophen-2-yl)-3-oxocyclobuten-1-olate - 137020-23-6

Specification

CAS No. 137020-23-6
Molecular Formula C44H36N2O4S2
Molecular Weight 720.9 g/mol
IUPAC Name (4E)-4-(5-morpholin-4-ium-4-ylidene-3,4-diphenylthiophen-2-ylidene)-2-(5-morpholin-4-yl-3,4-diphenylthiophen-2-yl)-3-oxocyclobuten-1-olate
Standard InChI InChI=1S/C44H36N2O4S2/c47-39-37(41-33(29-13-5-1-6-14-29)35(31-17-9-3-10-18-31)43(51-41)45-21-25-49-26-22-45)40(48)38(39)42-34(30-15-7-2-8-16-30)36(32-19-11-4-12-20-32)44(52-42)46-23-27-50-28-24-46/h1-20H,21-28H2
Standard InChI Key KUDWZTZGBQNPSI-UHFFFAOYSA-N
Isomeric SMILES C1COCCN1C2=C(C(=C(S2)C3=C(/C(=C\4/C(=C(C(=[N+]5CCOCC5)S4)C6=CC=CC=C6)C7=CC=CC=C7)/C3=O)[O-])C8=CC=CC=C8)C9=CC=CC=C9
SMILES C1COCCN1C2=C(C(=C(S2)C3=C(C(=C4C(=C(C(=[N+]5CCOCC5)S4)C6=CC=CC=C6)C7=CC=CC=C7)C3=O)[O-])C8=CC=CC=C8)C9=CC=CC=C9
Canonical SMILES C1COCCN1C2=C(C(=C(S2)C3=C(C(=C4C(=C(C(=[N+]5CCOCC5)S4)C6=CC=CC=C6)C7=CC=CC=C7)C3=O)[O-])C8=CC=CC=C8)C9=CC=CC=C9

Introduction

Structural Features

The compound is characterized by:

  • Cyclobutene Core: The presence of a cyclobutene ring contributes to its rigidity and conformational restriction. Cyclobutene derivatives are known for their strained carbocyclic structures, which enhance their chemical reactivity and stability in specific environments .

  • Thiophene Substituents: The thiophene moieties provide aromaticity and electron-rich properties, making the compound suitable for electronic applications or as a pharmacophore in drug design .

  • Morpholine Groups: Morpholine functionalities contribute to solubility and potential biological activity due to their polar nature .

Synthesis Pathways

While the specific synthesis of this compound is not detailed in available literature, general synthetic strategies for similar molecules include:

  • Cyclobutene Functionalization: Cyclobutene derivatives are typically synthesized via ring-closing reactions or photochemical methods to introduce strained carbocycles .

  • Thiophene Derivatization: Thiophene units can be incorporated using palladium-catalyzed cross-coupling reactions or direct functionalization methods .

  • Morpholine Substitution: Morpholine groups are often introduced through nucleophilic substitution or reductive amination reactions .

Medicinal Chemistry

  • Pharmacophore Design: The compound’s rigid structure and electron-rich thiophene rings make it a candidate for drug discovery targeting enzyme binding pockets or receptors .

  • Antimicrobial Activity: Similar compounds with thiophene cores have shown activity against Mycobacterium tuberculosis and other pathogens .

  • Cancer Therapeutics: Cyclobutane-containing analogs have demonstrated cytotoxicity against cancer cell lines due to their ability to interact with tubulin .

Material Science

  • Organic Electronics: Thiophene derivatives are widely used in organic semiconductors due to their efficient charge transport properties .

  • Photovoltaics: The extended conjugation from thiophene groups may allow for light absorption and charge separation in solar cells.

Biological Evaluation

Although specific biological data for this compound is unavailable, related molecules have been evaluated for:

  • Enzyme Inhibition: Studies on cyclobutane derivatives have shown inhibition of kinases like TTK, which are relevant in cancer therapy .

  • Docking Studies: Molecular docking has indicated strong interactions with biological targets due to the conformational rigidity provided by cyclobutanes .

Table: Biological Activity of Related Cyclobutane Derivatives

Compound TypeBiological TargetActivity Observed
Cyclobutane-fatty acidsMycobacterium tuberculosisMIC values comparable to drugs
Cyclobutane-combretastatin analogsTubulinCytotoxicity against cancer cells
Cyclobutanol analogsTTK kinaseHigh bioavailability in vivo

These findings underscore the potential of cyclobutane-containing compounds as versatile scaffolds in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator